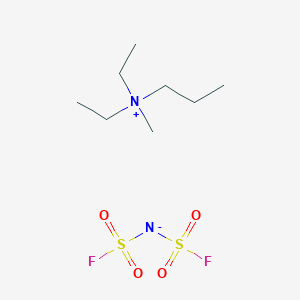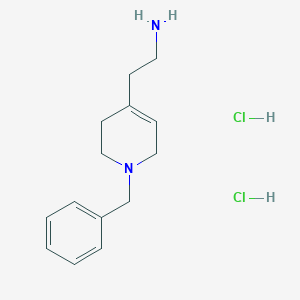
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Übersicht
Beschreibung
“2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H5Br2FO and a molecular weight of 307.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 1H-inden-1-one core with bromine and fluorine substituents . The exact 3D structure could be determined using techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 307.94 . The boiling point and other properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor 119 Agonist
A compound structurally related to 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist, showing promise for probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Structural Studies
Studies on similar indan-1-one derivatives have included the characterization of their structures through X-ray analysis and their spectroscopic and redox properties, providing insights into the chemical behavior of these compounds (Yoshifuji et al., 2004).
Polymer Synthesis
Poly(arylene ether)s based on bisfluoro monomers, including variants of the compound , have been synthesized. These polymers exhibit high thermal stability and solubility in organic solvents, with potential applications in material science (Salunke et al., 2007).
Organic Solar Cells
Derivatives of this compound have been designed for use in organic solar cells, indicating its relevance in the field of renewable energy and materials science (Ali et al., 2020).
Photobromination Studies
Research on the photobromination of substituted indan derivatives, including 2,3-dibromo-inden-1-one, has been conducted. These studies provide insight into the chemical reactions and products that can be derived from compounds similar to this compound (Kus, 2009).
Crystallographic Studies
The crystal and molecular structure of compounds related to this compound, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have been determined, providing detailed insights into their structural properties (Betz, 2015).
Wirkmechanismus
Mode of Action
It is known that the compound is electron deficient , which suggests it may interact with its targets by accepting electrons. This could result in changes to the target’s structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one . For instance, the compound is a solid with photochemical properties , suggesting that light exposure could influence its activity. , which could affect its distribution and action in biological systems.
Safety and Hazards
Zukünftige Richtungen
A compound with a similar structure, “2- (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile”, is used as a building block to prepare non-fullerene acceptors for highly efficient organic photovoltaic devices . This suggests potential future directions for the use of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” in the field of organic electronics.
Eigenschaften
IUPAC Name |
2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRTLBDGSVZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-dichloro-5-[3-(chloromethyl)-4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B1435747.png)



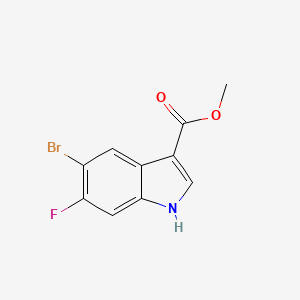
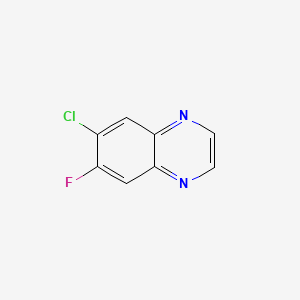

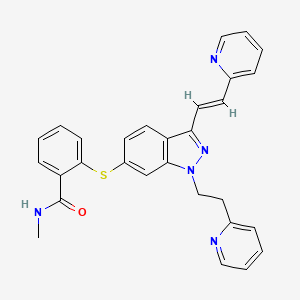


![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
